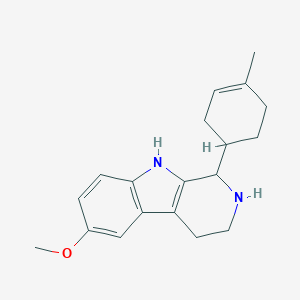![molecular formula C20H20N4O2S2 B282740 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide](/img/structure/B282740.png)
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.
作用機序
The mechanism of action of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer cell growth and survival. In Alzheimer's disease, the compound has been found to exert its neuroprotective effects by inhibiting the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
Studies on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide have shown that the compound has both biochemical and physiological effects. The compound has been found to modulate various signaling pathways involved in cancer cell growth and survival, leading to the inhibition of cancer cell proliferation. Additionally, the compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Physiologically, the compound has been found to have neuroprotective effects in Alzheimer's disease by preventing the formation of beta-amyloid plaques.
実験室実験の利点と制限
One of the significant advantages of using 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. The compound has also shown potential in the treatment of Alzheimer's disease and as an anti-inflammatory agent. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide. One of the significant directions is to further explore the compound's anti-cancer activity and its potential use in cancer treatment. Additionally, research on the compound's neuroprotective effects in Alzheimer's disease and its anti-inflammatory activity can be further explored. Future research can also focus on developing more efficient synthesis methods to increase the availability of the compound for research purposes. Overall, the potential therapeutic applications of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide make it an exciting subject of research for the scientific community.
合成法
The synthesis method of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide involves the reaction of 3,5-dimethylaniline with 4-chlorobenzoyl chloride to form 4-(3,5-dimethylphenyl)benzoic acid. This intermediate is then reacted with thionyl chloride and subsequently with potassium thiocyanate to form 4-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine. The final step involves the reaction of 4-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with acetic anhydride and potassium carbonate to form 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide.
科学的研究の応用
Research on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide has shown promising results in various scientific applications. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that the compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The compound has also shown potential in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects. Additionally, the compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
特性
分子式 |
C20H20N4O2S2 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
4-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-8-13(2)10-17(9-12)22-18(26)16-6-4-15(5-7-16)11-27-20-24-23-19(28-20)21-14(3)25/h4-10H,11H2,1-3H3,(H,22,26)(H,21,23,25) |
InChIキー |
RIFGHPWYOAILCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)NC(=O)C)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282665.png)
![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)
![Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282673.png)
![Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282674.png)
![Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282678.png)
![Ethyl 4-(3-{[2-(ethoxycarbonyl)phenoxy]methyl}-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282679.png)
![Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282681.png)
![Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282682.png)
![Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B282683.png)